Dehydromyodesmone
Description
Dehydromyodesmone is a β-ketol-derived volatile organic compound predominantly identified in select plant species of the genera Eremophila and Myoporum. Structurally, it is characterized by a bicyclic sesquiterpene backbone with a ketone group and a conjugated double bond system resulting from dehydration, which distinguishes it from its precursor, myoporone .
In Eremophila deserti (Theodore variety), this compound co-occurs with dehydroisomyodesmone, its structural isomer, but these chemotypes remain unconfirmed in recent samplings . In Myoporum montanum, acetone leaf extracts contain this compound at 4.5% concentration, alongside myoporone and germacrene derivatives . Notably, a 2024 study identified this compound in Epaltes mexicana as a cytotoxic terpene, demonstrating concentration-dependent activity against human breast cancer cells (MCF-7) . These findings underscore its dual significance in plant biochemistry and biomedical research.
Properties
Molecular Formula |
C15H18O2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-[(5S)-2-(furan-3-yl)-5-methylcyclopenten-1-yl]-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C15H18O2/c1-10(2)8-14(16)15-11(3)4-5-13(15)12-6-7-17-9-12/h6-9,11H,4-5H2,1-3H3/t11-/m0/s1 |
InChI Key |
UFRHZDWJDMQBIC-NSHDSACASA-N |
SMILES |
CC1CCC(=C1C(=O)C=C(C)C)C2=COC=C2 |
Isomeric SMILES |
C[C@H]1CCC(=C1C(=O)C=C(C)C)C2=COC=C2 |
Canonical SMILES |
CC1CCC(=C1C(=O)C=C(C)C)C2=COC=C2 |
Synonyms |
dehydromyodesmone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dehydromyodesmone shares structural and biosynthetic relationships with several sesquiterpenes and β-ketols. Below is a comparative analysis of its key analogues:
Table 1: Comparative Analysis of this compound and Related Compounds
Structural and Functional Insights
Dehydroisomyodesmone : This isomer differs from this compound in the spatial arrangement of the ketone group or double bond position, as inferred from tandem mass spectrometry data . Despite its higher concentration in M. montanum (5.2% vs. 4.5%), its biological roles remain unexplored.
Myoporone : As the biosynthetic precursor to this compound, myoporone lacks the dehydration-derived conjugation. It is abundant in Myoporum species (up to 22%) and may contribute to antimicrobial properties in plant extracts, though its specific activity is unvalidated .
Isomyodesmone : Reported in the Eremophila Jackson variety, this compound’s structural distinction lies in ketone positioning relative to myodesmone. However, its scarcity in modern samples limits further analysis .
Ecological and Pharmacological Divergence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
